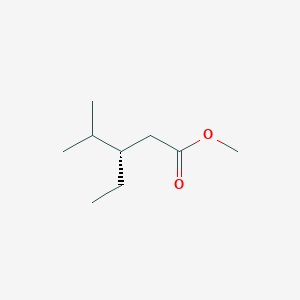
methyl (3S)-3-ethyl-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-ethyl-4-methylpentanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a chiral center at the third carbon, making it optically active. The presence of both ethyl and methyl groups on the pentanoate backbone contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-ethyl-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-ethyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial for achieving high purity and yield in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-ethyl-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: (3S)-3-ethyl-4-methylpentanoic acid.
Reduction: (3S)-3-ethyl-4-methylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-ethyl-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-ethyl-4-methylpentanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Methyl (3S)-3-ethyl-4-methylpentanoate can be compared with other similar esters, such as:
Methyl (3S)-3-hydroxybutyrate: This compound has a hydroxyl group instead of an ethyl group, leading to different chemical properties and reactivity.
Methyl (3S)-3-ethyl-4-hydroxybutanoate: Similar to this compound but with a hydroxyl group, affecting its solubility and reactivity.
Ethyl (3S)-3-ethyl-4-methylpentanoate: The ethyl ester of the same acid, which may have different physical properties such as boiling point and solubility.
Properties
CAS No. |
79194-63-1 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
methyl (3S)-3-ethyl-4-methylpentanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(7(2)3)6-9(10)11-4/h7-8H,5-6H2,1-4H3/t8-/m0/s1 |
InChI Key |
TWZULJKZBGIFOI-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)C(C)C |
Canonical SMILES |
CCC(CC(=O)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















